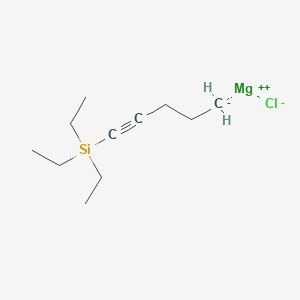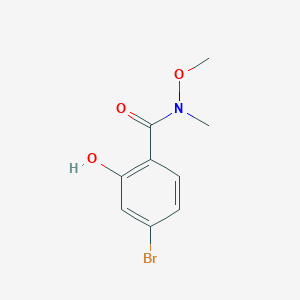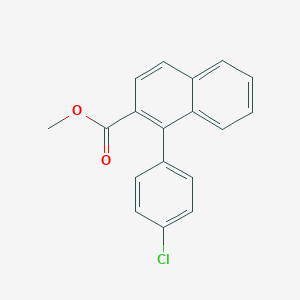
Methyl 1-(4-chlorophenyl)-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-chlorophenyl)-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a naphthalene ring system substituted with a methyl ester group and a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-chlorophenyl)-2-naphthoate typically involves the esterification of 1-(4-chlorophenyl)-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Naphthoquinones
Reduction: Alcohols or amines
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a building block for the development of new pharmaceuticals, particularly in the area of anti-inflammatory and analgesic drugs.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-chlorophenyl)-2-naphthoate is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
- Methyl 1-(4-bromophenyl)-2-naphthoate
- Methyl 1-(4-fluorophenyl)-2-naphthoate
- Methyl 1-(4-methylphenyl)-2-naphthoate
Comparison: Methyl 1-(4-chlorophenyl)-2-naphthoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic properties and binding affinities. The methyl-substituted analog, on the other hand, may have different steric and electronic effects, leading to variations in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C18H13ClO2 |
|---|---|
Poids moléculaire |
296.7 g/mol |
Nom IUPAC |
methyl 1-(4-chlorophenyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C18H13ClO2/c1-21-18(20)16-11-8-12-4-2-3-5-15(12)17(16)13-6-9-14(19)10-7-13/h2-11H,1H3 |
Clé InChI |
YSCNGDNMWJNFCZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
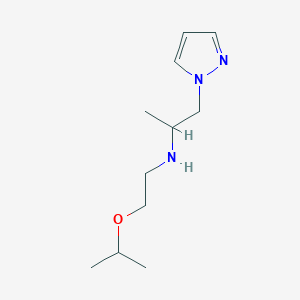
![3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile](/img/structure/B14901976.png)
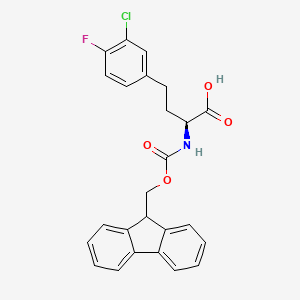
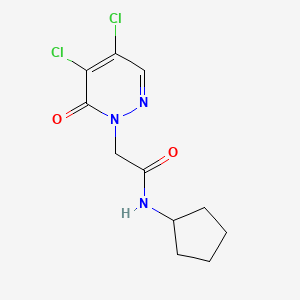

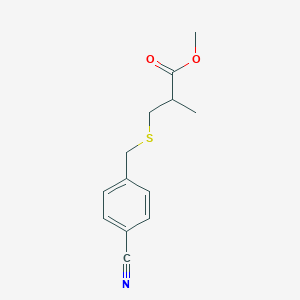
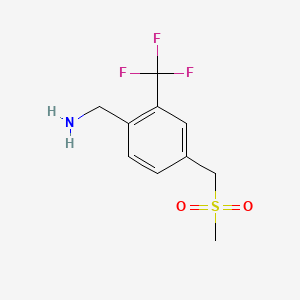
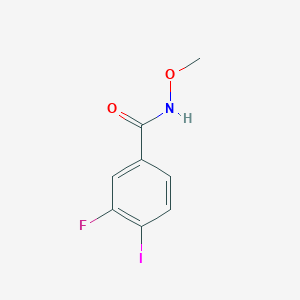
![4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14902012.png)
![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)

